molecular formula C17H26N4O3 B7438227 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea

1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea

Cat. No. B7438227
M. Wt: 334.4 g/mol
InChI Key: YNKWDFVYJXXHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea, commonly known as JNJ-26481585, is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene transcription. JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

JNJ-26481585 inhibits the activity of 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea enzymes by binding to their active sites and preventing them from removing acetyl groups from histone proteins. This leads to changes in chromatin structure and gene transcription, which can result in the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of JNJ-26481585 is that it has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy. However, one limitation of JNJ-26481585 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on JNJ-26481585. One area of interest is the development of combination therapies that use JNJ-26481585 in conjunction with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to JNJ-26481585 treatment. Additionally, further preclinical studies are needed to better understand the mechanism of action of JNJ-26481585 and its potential therapeutic applications in other diseases beyond cancer.

Synthesis Methods

JNJ-26481585 can be synthesized using a multi-step process that involves the condensation of 4-hydroxycyclohexanone with 6-morpholin-4-ylpyridin-3-ylmethanol to form an intermediate, which is then treated with urea and a base to yield the final product. The synthesis of JNJ-26481585 has been described in detail in several publications.

Scientific Research Applications

JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases. 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea inhibitors like JNJ-26481585 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.

properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c22-15-4-2-14(3-5-15)20-17(23)19-12-13-1-6-16(18-11-13)21-7-9-24-10-8-21/h1,6,11,14-15,22H,2-5,7-10,12H2,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKWDFVYJXXHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CN=C(C=C2)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea

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